Methyl 2-(3-methyl-2-phenylchromon-6-yl)butanoate
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Overview
Description
Methyl 2-(3-methyl-2-phenylchromon-6-yl)butanoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a chromone core, which is a benzopyranone structure, and is substituted with a methyl and phenyl group, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methyl-2-phenylchromon-6-yl)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this ester can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in packed bed reactors is common, as it allows for easy separation of the catalyst and product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methyl-2-phenylchromon-6-yl)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) produces the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-methyl-2-phenylchromon-6-yl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(3-methyl-2-phenylchromon-6-yl)butanoate involves its interaction with various molecular targets and pathways. The chromone core is known to interact with enzymes and receptors involved in oxidative stress and inflammation, potentially inhibiting their activity and reducing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: A simple ester with a fruity odor, commonly used in flavoring agents.
Ethyl acetate: Another ester with a sweet smell, widely used as a solvent in the chemical industry.
Methyl 2-phenylbutanoate: Similar in structure but lacks the chromone core, used in fragrances and flavorings.
Uniqueness
Methyl 2-(3-methyl-2-phenylchromon-6-yl)butanoate is unique due to its chromone core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
173469-71-1 |
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Molecular Formula |
C21H20O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 2-(3-methyl-4-oxo-2-phenylchromen-6-yl)butanoate |
InChI |
InChI=1S/C21H20O4/c1-4-16(21(23)24-3)15-10-11-18-17(12-15)19(22)13(2)20(25-18)14-8-6-5-7-9-14/h5-12,16H,4H2,1-3H3 |
InChI Key |
FAOFIKNIMHCGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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